Tri-1-naphthylphosphine

Catalog No.
S707071
CAS No.
3411-48-1
M.F
C30H21P
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-1-naphthylphosphine

CAS Number

3411-48-1

Product Name

Tri-1-naphthylphosphine

IUPAC Name

trinaphthalen-1-ylphosphane

Molecular Formula

C30H21P

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

DMEUUKUNSVFYAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

The exact mass of the compound Tri-1-naphthylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115015. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-1-naphthylphosphine (P(1-Np)3) is an exceptionally bulky, electron-rich triarylphosphine ligand primarily procured for advanced transition-metal catalysis (Pd, Rh, Cu). Unlike standard phosphines, its structural architecture features naphthyl groups attached at the 1-position, creating severe peri-hydrogen steric clashes that project immense steric bulk toward the metal center. This extreme steric profile is highly sought after in industrial and academic settings to drive difficult reductive eliminations, stabilize low-coordinate metal intermediates, and enforce atypical regioselectivity in processes such as hydroformylation and decarboxylative cross-coupling. Buyers typically select P(1-Np)3 when standard bulky ligands fail to provide the necessary steric pressure to achieve high yields or specific product geometries [1].

Substituting Tri-1-naphthylphosphine with the generic Triphenylphosphine (PPh3) or even its structural isomer Tri-2-naphthylphosphine (P(2-Np)3) results in a catastrophic loss of steric bulk. Because the 2-naphthyl isomer lacks the peri-hydrogen interaction near the phosphorus atom, its spatial profile collapses to resemble that of PPh3, failing to provide the necessary crowding around the metal center. Even the classic bulky substitute, Tri-o-tolylphosphine (P(o-tol)3), falls short of the extreme steric environment generated by P(1-Np)3. In procurement, utilizing a less bulky analog in demanding applications—such as forcing branched regioselectivity in hydroformylation or facilitating the reductive elimination of hindered biaryls—typically leads to linear byproduct formation, stalled catalytic cycles, or complete reaction failure[1].

Extreme Steric Parameter (Tolman Cone Angle)

The spatial demand of a phosphine ligand is quantified by its Tolman cone angle. Tri-1-naphthylphosphine exhibits an effective cone angle of approximately 203°, which is significantly larger than that of Triphenylphosphine (145°) and exceeds even the standard bulky ligand Tri-o-tolylphosphine (194°). This massive steric footprint is the primary driver for its distinct catalytic behavior [1].

Evidence DimensionEffective Cone Angle (Steric Bulk)
Target Compound Data~203° for P(1-Np)3
Comparator Or Baseline145° for PPh3; 194° for P(o-tol)3
Quantified Difference58° larger than PPh3; 9° larger than P(o-tol)3
ConditionsCrystallographic and computational cone angle models

Procurement of P(1-Np)3 is justified when maximum steric pressure is required to force specific substrate coordination or accelerate reductive elimination.

Reversal of Regioselectivity in Rh-Catalyzed Hydroformylation

In the Rh-catalyzed hydroformylation of 1-hexene, standard ligands like PPh3 typically favor the formation of linear aldehydes. However, utilizing the highly sterically hindered P(1-Np)3 (often alongside an auxiliary ligand) forces rapid alkene isomerization, shifting the selectivity dramatically to yield up to 82% branched aldehydes at 110 °C and 4.0 MPa syngas pressure [1].

Evidence DimensionBranched Aldehyde Selectivity
Target Compound DataUp to 82% branched selectivity
Comparator Or BaselineStandard PPh3 systems (predominantly linear selective)
Quantified DifferenceMajor shift from linear-major to branched-major product distribution
ConditionsRh-catalyzed hydroformylation of 1-hexene, 110 °C, 4.0 MPa syngas

Essential for chemical manufacturers needing to selectively synthesize branched aldehyde precursors from terminal olefins, avoiding costly separation of linear isomers.

Enabling High-Yield Decarboxylative Cross-Coupling

In the synthesis of arylalkenes via Pd/Cu-catalyzed decarboxylative cross-coupling of alkenyl halides with aromatic carboxylates, P(1-Np)3 was identified as the optimal ligand. The bimetallic system utilizing P(1-Np)3 efficiently mediates the coupling to deliver high yields of regiospecific aryl- and heteroarylalkenes, outperforming less bulky phosphines that fail to stabilize the critical intermediates or promote the final reductive elimination [1].

Evidence DimensionCross-Coupling Efficiency
Target Compound DataOptimal high-yield regiospecific synthesis
Comparator Or BaselineLess sterically demanding phosphines (sub-optimal yields)
Quantified DifferenceEnables successful coupling where standard ligands fail or underperform
ConditionsPd/Cu bimetallic catalyst, 1,10-phenanthroline, alkenyl halides + aromatic carboxylates

Critical for process chemists synthesizing complex agrochemical or pharmaceutical APIs where standard cross-coupling routes are unviable.

Branched-Selective Olefin Hydroformylation

Due to its massive 203° cone angle, P(1-Np)3 is the ligand of choice for industrial and laboratory hydroformylation processes where branched aldehydes are the desired product. The extreme steric crowding forces alkene isomerization prior to hydroformylation, making it a critical procurement item for specialty chemical synthesis requiring non-linear aldehyde intermediates[1].

Advanced Decarboxylative Cross-Coupling in API Synthesis

P(1-Np)3 is highly effective in Pd/Cu bimetallic systems for the decarboxylative cross-coupling of alkenyl halides with aromatic carboxylates. This makes it an essential ligand for process chemists developing synthetic routes for complex agrochemicals and pharmaceuticals where traditional cross-coupling is limited by substrate availability or reactivity [2].

Low-Loading Sonogashira and Alkyne Couplings

The combination of strong electron-donating capability and extreme steric bulk allows P(1-Np)3 to support highly efficient Pd-catalyzed (and Pd-free Cu-catalyzed) Sonogashira couplings at low catalyst loadings. It is highly suitable for the scalable synthesis of aryl acetylenes and buta-1,3-diynes under mild conditions[3].

XLogP3

8.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3411-48-1

Wikipedia

Tri-1-naphthylphosphine

Dates

Last modified: 08-15-2023

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